molecular formula C26H45N7O9 B12606144 Glycyl-L-isoleucyl-L-leucyl-L-prolylglycyl-L-serylglycine CAS No. 651322-14-4

Glycyl-L-isoleucyl-L-leucyl-L-prolylglycyl-L-serylglycine

Cat. No.: B12606144
CAS No.: 651322-14-4
M. Wt: 599.7 g/mol
InChI Key: ZYDUEMDGTAWNAS-NSBVLCQTSA-N
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Description

Glycyl-L-isoleucyl-L-leucyl-L-prolylglycyl-L-serylglycine is a peptide compound composed of seven amino acids: glycine, L-isoleucine, L-leucine, L-proline, glycine, L-serine, and glycine. Peptides like this one are of significant interest in various fields of scientific research due to their potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Glycyl-L-isoleucyl-L-leucyl-L-prolylglycyl-L-serylglycine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling: Each amino acid is activated and coupled to the growing peptide chain.

    Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling reaction.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple reactions simultaneously, increasing efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

Glycyl-L-isoleucyl-L-leucyl-L-prolylglycyl-L-serylglycine can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the peptide’s structure and function.

    Reduction: This reaction can break disulfide bonds within the peptide.

    Substitution: This reaction can replace specific amino acids within the peptide sequence.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or performic acid under mild conditions.

    Reduction: Reagents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) under reducing conditions.

    Substitution: Reagents like N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) for coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation can lead to the formation of sulfoxides or sulfone derivatives, while reduction can yield reduced thiol groups.

Scientific Research Applications

Glycyl-L-isoleucyl-L-leucyl-L-prolylglycyl-L-serylglycine has various applications in scientific research:

Mechanism of Action

The mechanism by which Glycyl-L-isoleucyl-L-leucyl-L-prolylglycyl-L-serylglycine exerts its effects involves interactions with specific molecular targets and pathways. For instance, peptides can modulate enzyme activities, receptor binding, and cellular signaling pathways. The exact mechanism depends on the peptide’s structure and the biological context in which it is studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Glycyl-L-isoleucyl-L-leucyl-L-prolylglycyl-L-serylglycine is unique due to its specific amino acid sequence, which imparts distinct biological activities and potential applications. Its combination of hydrophobic and hydrophilic residues allows for diverse interactions with biological molecules.

Properties

CAS No.

651322-14-4

Molecular Formula

C26H45N7O9

Molecular Weight

599.7 g/mol

IUPAC Name

2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[(2-aminoacetyl)amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]acetic acid

InChI

InChI=1S/C26H45N7O9/c1-5-15(4)22(32-19(35)10-27)25(41)31-16(9-14(2)3)26(42)33-8-6-7-18(33)24(40)28-11-20(36)30-17(13-34)23(39)29-12-21(37)38/h14-18,22,34H,5-13,27H2,1-4H3,(H,28,40)(H,29,39)(H,30,36)(H,31,41)(H,32,35)(H,37,38)/t15-,16-,17-,18-,22-/m0/s1

InChI Key

ZYDUEMDGTAWNAS-NSBVLCQTSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N1CCC[C@H]1C(=O)NCC(=O)N[C@@H](CO)C(=O)NCC(=O)O)NC(=O)CN

Canonical SMILES

CCC(C)C(C(=O)NC(CC(C)C)C(=O)N1CCCC1C(=O)NCC(=O)NC(CO)C(=O)NCC(=O)O)NC(=O)CN

Origin of Product

United States

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